molecular formula C18H25N3O3 B4841879 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide

1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4841879
M. Wt: 331.4 g/mol
InChI Key: QCXWODZTRDVYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APIM-201, is a small molecule inhibitor that has recently gained attention in scientific research. This compound has been shown to have potential therapeutic benefits in various diseases, including cancer and inflammation. In

Scientific Research Applications

1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of PARP-1, a protein that plays a crucial role in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells, making 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for cancer treatment.
In addition to its anti-cancer properties, 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects. It can inhibit the activity of NF-κB, a protein that is involved in the regulation of immune responses and inflammation. This inhibition leads to a decrease in the production of inflammatory cytokines, making 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide a potential treatment for inflammatory diseases.

Mechanism of Action

1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of PARP-1 and NF-κB. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival. When DNA is damaged, PARP-1 is activated to repair the damage. However, if the damage is too severe, PARP-1 can lead to cell death. 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP-1, leading to the accumulation of DNA damage and cell death in cancer cells.
NF-κB is a protein that is involved in the regulation of immune responses and inflammation. It is activated in response to various stimuli, including infection and inflammation. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation. 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting the activity of PARP-1. It can also decrease the production of inflammatory cytokines by inhibiting the activity of NF-κB. In addition, 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the immune response by regulating the activity of T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It can also be used in a variety of cell types and animal models. However, one of the limitations of using 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide is that it can have off-target effects, leading to potential toxicity. It is also important to note that the efficacy of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide may vary depending on the type of cancer or disease being studied.

Future Directions

There are several future directions for the study of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide and its potential side effects.

properties

IUPAC Name

1-(4-acetamidophenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-5-12(2)19-18(24)14-10-17(23)21(11-14)16-8-6-15(7-9-16)20-13(3)22/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXWODZTRDVYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(acetylamino)phenyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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